molecular formula C11H16ClIN4OSi B12430560 6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine

6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine

Cat. No.: B12430560
M. Wt: 410.71 g/mol
InChI Key: OWLAVSOXQGQSMI-UHFFFAOYSA-N
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Description

6-Chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine is a halogenated purine derivative featuring a 6-chloro and 8-iodo substitution pattern on the purine core. The N9 position is protected by a [2-(trimethylsilyl)ethoxy]methyl (SEM) group, a bulky, lipophilic moiety known for its stability under basic and nucleophilic conditions but removable via acidic hydrolysis .

Properties

Molecular Formula

C11H16ClIN4OSi

Molecular Weight

410.71 g/mol

IUPAC Name

2-[(6-chloro-8-iodopurin-9-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C11H16ClIN4OSi/c1-19(2,3)5-4-18-7-17-10-8(16-11(17)13)9(12)14-6-15-10/h6H,4-5,7H2,1-3H3

InChI Key

OWLAVSOXQGQSMI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C(=NC=N2)Cl)N=C1I

Origin of Product

United States

Preparation Methods

Reaction Pathway:

  • Chloromethylation : Bromoethanol reacts with paraformaldehyde under HCl gas to form chloromethyl ether.
  • Trimethylsilylation : Trimethylchlorosilane introduces the silyl group, yielding SEM-Cl.

Optimized Conditions :

  • Temperature: ≤25°C to prevent side reactions.
  • Solvent: Tetrahydrofuran (THF) for homogeneous mixing.
  • Yield: >99% purity after rectification.

N9 Protection of the Purine Core

Substrate Selection

Guanine or analogous purines serve as starting materials due to their inherent N9 reactivity. Silylation with hexamethyldisilazane (HMDS) enhances solubility and facilitates SEM group introduction.

Alkylation with SEM-Cl

Procedure :

  • Deprotonate purine’s N9 using sodium hydride (NaH) in anhydrous THF.
  • Add SEM-Cl dropwise at 0–5°C to minimize hydrolysis.
  • Stir for 12–24 hours at room temperature.

Key Considerations :

  • Excess SEM-Cl (1.5 equiv) ensures complete alkylation.
  • Triethylamine scavenges HCl byproducts, preventing acid-mediated decomposition.

Outcome :

  • 9-SEM-protected purine is isolated via vacuum distillation or column chromatography.

Regioselective Halogenation Strategies

Chlorination at Position 6

Methodology Adapted from EP0369583A1 :

  • Reagent: Phosphorus oxychloride (POCl₃) with catalytic N,N-dimethylaniline .
  • Conditions: Reflux at 110°C for 6–8 hours.
  • Mechanism: Electrophilic aromatic substitution directed by the purine’s electron-rich positions.

Yield : 70–85% after recrystallization from ethanol.

Iodination at Position 8

Innovative Approach :

  • Reagent: N-Iodosuccinimide (NIS) in dimethylformamide (DMF) .
  • Catalyst: Iron(III) chloride (FeCl₃) enhances electrophilicity.
  • Conditions: 60°C for 4–6 hours under nitrogen atmosphere.

Rationale :

  • The electron-withdrawing chlorine at position 6 directs iodination to position 8 via meta-directing effects.

Yield : 60–75% after silica gel chromatography.

Integrated Synthetic Route

Combining the above steps, the full pathway is:

  • SEM Protection : Guanine → 9-SEM-guanine.
  • Chlorination : 9-SEM-guanine → 6-chloro-9-SEM-guanine.
  • Iodination : 6-chloro-9-SEM-guanine → 6-chloro-8-iodo-9-SEM-guanine .

Critical Validation :

  • ¹H NMR : δ 0.15 ppm (s, 9H, Si(CH₃)₃), δ 3.60–3.70 (m, 2H, OCH₂CH₂Si), δ 5.85 (s, 2H, OCH₂N).
  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Halogenation Methods

Halogen Reagent Catalyst Temperature Yield (%)
Cl POCl₃ N,N-DMA 110°C 85
I NIS FeCl₃ 60°C 75

Note : N,N-DMA = N,N-dimethylaniline; NIS = N-iodosuccinimide.

Scalability and Industrial Feasibility

Process Intensification :

  • Continuous Flow Reactors : Reduce reaction times by 40% for iodination steps.
  • In Situ Monitoring : FTIR tracks SEM group integrity during alkylation.

Cost Analysis :

  • SEM-Cl synthesis costs decrease by 30% using recycled trimethylchlorosilane.

Chemical Reactions Analysis

6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common reagents used in these reactions include halogenating agents, nucleophiles, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine is not well-understood. it is believed to interact with various molecular targets and pathways due to its unique structural features. Further research is needed to elucidate the specific mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine are compared below with analogous purine derivatives. Key parameters include substituent effects, protecting group stability, and synthetic utility.

Substituent Effects and Reactivity

  • 6-Chloro-9-(methoxymethyl)-9H-purine ():

    • Lacks the 8-iodo substituent and SEM group. The methoxymethyl group at N9 is less sterically hindered and more polar than SEM, leading to higher aqueous solubility but lower stability under acidic conditions.
    • IR data shows spectral contamination due to water absorption at 3400 cm⁻¹, indicating hygroscopicity .
  • 6-Chloro-9-isobutyl-8-methyl-9H-purine ():

    • Features an 8-methyl and N9-isobutyl group. The methyl group at C8 reduces steric hindrance compared to iodine, while the isobutyl chain enhances lipophilicity.
    • Molecular weight: 224.69 g/mol (vs. 413.74 g/mol for the target compound) .
  • Molecular weight: 278.66 g/mol .

Protecting Group Comparison

  • SEM Group (Target Compound):

    • Provides robust protection against nucleophilic attack and oxidative conditions. Its bulkiness may hinder certain reactions but facilitates crystallization for structural studies .
  • Tetraisopropyldisiloxane-1,3-diyl Group (): Used in ribofuranosyl-protected purines. Offers superior stability for sugar moiety protection but requires harsh conditions (e.g., fluoride ions) for deprotection .
  • Tri-O-acetyl-β-D-ribofuranosyl Group (): Common in nucleoside analogs. Acetyl groups are hydrolyzed under mild basic conditions, making this protection strategy less stable than SEM in acidic environments .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Stability Notes
6-Chloro-8-iodo-9-SEM-9H-purine (Target) 413.74 8-I, 6-Cl, SEM Acid-labile, stable in base
6-Chloro-9-(methoxymethyl)-9H-purine 200.65 6-Cl, methoxymethyl Hygroscopic, less stable in acid
6-Chloro-9-isobutyl-8-methyl-9H-purine 224.69 8-Me, 6-Cl, isobutyl High lipophilicity
6-Chloro-8-CF₃-9-isobutyl-9H-purine 278.66 8-CF₃, 6-Cl, isobutyl Electron-deficient core

Key Research Findings

  • Reactivity : The 8-iodo substituent in the target compound enables palladium-catalyzed cross-coupling (e.g., with arylboronic acids), a pathway less feasible in 8-methyl or 8-CF₃ analogs .
  • Crystallography : SEM-protected purines (e.g., ) often crystallize with well-defined molecular packing due to the bulky SEM group, aiding in X-ray structure determination .
  • Stability: SEM-protected derivatives exhibit longer shelf lives compared to methoxymethyl or acetyl-protected analogs, as noted in solvolysis studies () .

Biological Activity

6-Chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine is a synthetic purine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloro and iodo substituent, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C12H18ClIN3O2SiC_{12}H_{18}ClIN_3O_2Si, with a molecular weight of approximately 283.83 g/mol. The compound features a purine core modified with a trimethylsilyl ether, which enhances its solubility and stability in biological systems.

Anticancer Activity

Preliminary studies suggest that purine derivatives may possess anticancer properties. The compound's structural modifications could enhance its ability to target cancer cells selectively. A study involving similar purine analogs demonstrated significant cytotoxic effects on cancer cell lines, indicating potential for further exploration in oncology.

Enzyme Inhibition

Enzyme inhibition is another area where this compound may exhibit activity. Purines are known to interact with various enzymes involved in nucleotide metabolism, potentially leading to altered cellular functions. For example, inhibition of adenosine deaminase has been linked to increased levels of adenosine, which can influence immune responses.

Case Studies and Research Findings

  • Antiviral Screening : A study conducted on related purine compounds showed that modifications at the 6 and 8 positions significantly enhanced antiviral activity against herpes simplex virus (HSV). While direct data on the specific compound is lacking, the trends observed may apply to this compound as well.
  • Cytotoxicity Assays : In vitro assays using cancer cell lines treated with similar purine analogs demonstrated IC50 values in the low micromolar range, suggesting that structural modifications can lead to enhanced cytotoxicity. Further studies are needed to quantify the exact effects of this compound.
  • Enzyme Interaction Studies : Research on enzyme kinetics revealed that certain purines can act as competitive inhibitors for enzymes such as ribonucleotide reductase. This mechanism may be relevant for understanding how this compound interacts with metabolic pathways.

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